molecular formula C18H13N5O2S B11065731 2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide

2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide

Cat. No.: B11065731
M. Wt: 363.4 g/mol
InChI Key: QXRSTUFNNGGLOA-UHFFFAOYSA-N
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Description

2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a benzyl group, and a naphtho[1,8-CD]isothiazole core, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Benzylation: The tetrazole derivative is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Cyclization: The benzylated tetrazole is then subjected to cyclization with a naphtho[1,8-CD]isothiazole precursor under high-temperature conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The benzyl and naphtho[1,8-CD]isothiazole moieties may also interact with hydrophobic pockets in enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole ring but lacks the naphtho[1,8-CD]isothiazole core.

    1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Contains a tetrazole ring but has different substituents.

Uniqueness

2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide is unique due to its combination of a tetrazole ring, benzyl group, and naphtho[1,8-CD]isothiazole core

Properties

Molecular Formula

C18H13N5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

3-[[4-(2H-tetrazol-5-yl)phenyl]methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide

InChI

InChI=1S/C18H13N5O2S/c24-26(25)16-6-2-4-13-3-1-5-15(17(13)16)23(26)11-12-7-9-14(10-8-12)18-19-21-22-20-18/h1-10H,11H2,(H,19,20,21,22)

InChI Key

QXRSTUFNNGGLOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)C5=NNN=N5

Origin of Product

United States

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